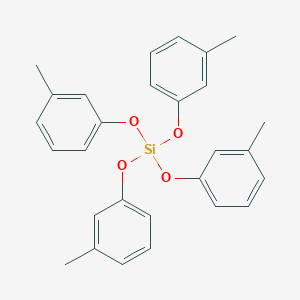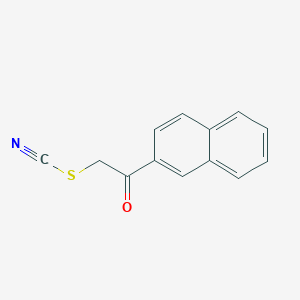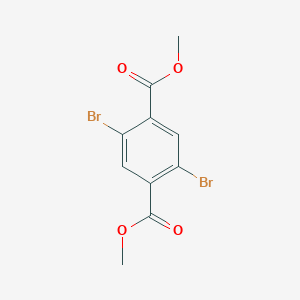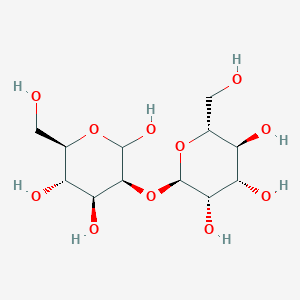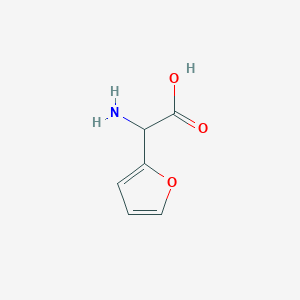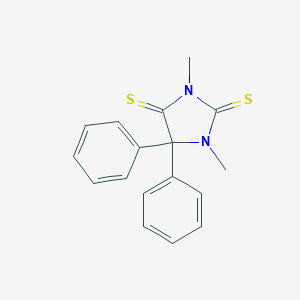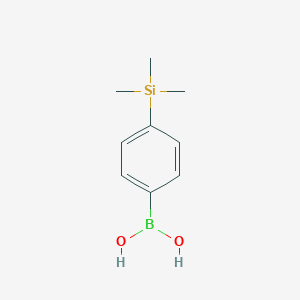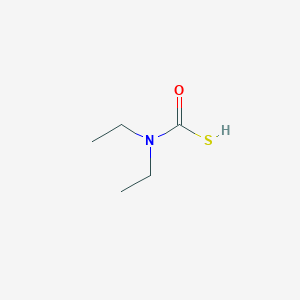
Carbamothioic acid, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, diethyl-, also known as diethylcarbamothioate (DECT), is an organophosphate compound that has been widely used in agricultural practices as an insecticide and acaricide. DECT is a colorless to yellowish liquid with a pungent odor and is highly toxic to insects and other pests.
Wirkmechanismus
DECT acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This causes overstimulation of the nervous system, leading to paralysis and death of the pest. DECT is selective towards insects and pests, as it does not affect the mammalian nervous system in the same way.
Biochemical and Physiological Effects:
DECT has been shown to affect the nervous system of insects and pests, leading to paralysis and death. It has also been shown to affect the reproductive system of certain pests, reducing their ability to reproduce. DECT has a short half-life in the environment, which reduces the risk of environmental contamination.
Vorteile Und Einschränkungen Für Laborexperimente
DECT is a useful tool for studying the nervous system and cholinergic receptors. It is also effective in controlling pests in agricultural practices. However, DECT is highly toxic and requires careful handling and disposal. It is not suitable for use in human or animal studies due to its toxicity.
Zukünftige Richtungen
Future research on DECT could focus on its potential use as a tool for studying the nervous system and cholinergic receptors. It could also be used to develop new insecticides and acaricides that are more effective and less toxic. Additionally, research could focus on the environmental impact of DECT and its potential for environmental contamination.
Conclusion:
DECT is a highly toxic organophosphate compound that has been extensively studied for its insecticidal and acaricidal properties. It acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system in pests and insects. DECT is a useful tool for studying the nervous system and cholinergic receptors, but requires careful handling and disposal due to its toxicity. Future research could focus on its potential use in developing new insecticides and acaricides, as well as its potential for environmental contamination.
Synthesemethoden
DECT can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkali metal hydroxide. The reaction yields DECT and water as byproducts. The chemical equation for the synthesis of DECT is as follows:
2C2H5NH2 + CS2 + KOH → (C2H5)2NC(S)SOK + 2H2O
Wissenschaftliche Forschungsanwendungen
DECT has been extensively studied for its insecticidal and acaricidal properties. It has been used to control various pests such as aphids, mites, whiteflies, and thrips. DECT has also been used in the study of cholinergic receptors and the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for nerve impulse transmission.
Eigenschaften
CAS-Nummer |
19045-48-8 |
|---|---|
Produktname |
Carbamothioic acid, diethyl- |
Molekularformel |
C5H11NOS |
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
diethylcarbamothioic S-acid |
InChI |
InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
UAGGVDVXSRGPRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)S |
Kanonische SMILES |
CCN(CC)C(=O)S |
Andere CAS-Nummern |
19045-48-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



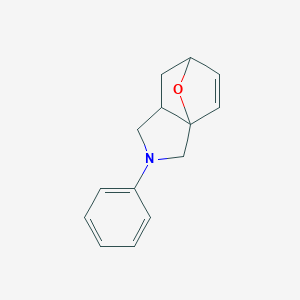

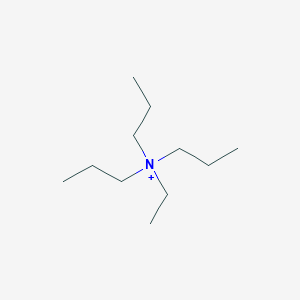
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
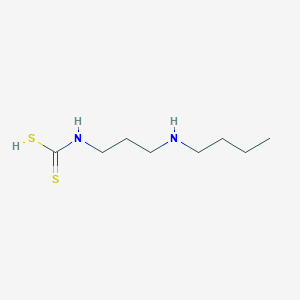
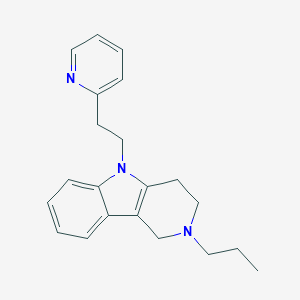
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
